7H-Pyrimido(4,5-b)(1,4)thiazine, 4,6-diamino-
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Overview
Description
7H-Pyrimido(4,5-b)(1,4)thiazine, 4,6-diamino- is a heterocyclic compound that features a bicyclic structure combining pyrimidine and thiazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrimido(4,5-b)(1,4)thiazine, 4,6-diamino- typically involves the condensation of 6-substituted 5-aminopyrimidine-4(3H)-thiones with chloroacetic acid. This reaction can be further modified by using various α-bromo-esters to yield different substituted derivatives . The reaction conditions often require acidic or basic environments to facilitate the formation of the thiazine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
7H-Pyrimido(4,5-b)(1,4)thiazine, 4,6-diamino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine or thiazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7H-Pyrimido(4,5-b)(1,4)thiazine, 4,6-diamino- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals due to its unique structural features.
Mechanism of Action
The mechanism of action of 7H-Pyrimido(4,5-b)(1,4)thiazine, 4,6-diamino- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms.
Pyrimido[5,4-d]pyrimidines: Another class of bicyclic compounds with different nitrogen atom arrangements.
Thiazine Derivatives: Compounds with a thiazine ring but different substituents or additional rings.
Uniqueness
7H-Pyrimido(4,5-b)(1,4)thiazine, 4,6-diamino- is unique due to its specific arrangement of nitrogen and sulfur atoms within the bicyclic structure. This unique arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
55383-58-9 |
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Molecular Formula |
C6H7N5S |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
7H-pyrimido[4,5-b][1,4]thiazine-4,6-diamine |
InChI |
InChI=1S/C6H7N5S/c7-3-1-12-6-4(11-3)5(8)9-2-10-6/h2H,1H2,(H2,7,11)(H2,8,9,10) |
InChI Key |
PKTCOLONBTYGCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(N=CN=C2S1)N)N |
Origin of Product |
United States |
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